

Spectroscopic data of Methylsuccinic anhydride (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: Methylsuccinic anhydride

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Spectroscopic Data of Methylsuccinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **methylsuccinic anhydride** (CAS 4100-80-5), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure

Methylsuccinic anhydride, also known as pyrotartaric anhydride or 3-methyloxolane-2,5-dione, is a cyclic dicarboxylic anhydride. Its chemical structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: $C_5H_6O_3$ Molecular Weight: 114.10 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **methylsuccinic anhydride**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Chemical Shift Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4	m	1H	CH
~2.9	m	1H	CH ₂ (one H)
~2.6	m	1H	CH ₂ (one H)
~1.4	d	3H	CH ₃

Solvent: CDCl_3 . Data sourced from SpectraBase.[\[1\]](#)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^{13}C NMR Chemical Shift Data

Chemical Shift (δ) ppm	Assignment
~174.5	C=O
~171.8	C=O
~35.2	CH
~34.8	CH ₂
~14.9	CH ₃

Solvent: CDCl_3 . Data sourced from SpectraBase and ChemicalBook.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850	Strong	C=O stretch (anhydride, symmetric)
~1780	Strong	C=O stretch (anhydride, asymmetric)
~1230	Strong	C-O stretch
~2980-2850	Medium	C-H stretch (aliphatic)

Data sourced from ChemicalBook.[3]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Peaks (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
114	Moderate	[M] ⁺ (Molecular ion)
70	High	[M - CO ₂] ⁺
42	Base Peak	[C ₂ H ₂ O] ⁺
41	High	[C ₃ H ₅] ⁺
39	Moderate	[C ₃ H ₃] ⁺

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of **methylsuccinic anhydride** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The solution

should be clear and free of any solid particles.

3.1.2. ^1H NMR Acquisition A proton NMR spectrum is typically acquired on a 300-600 MHz NMR spectrometer. Key parameters include:

- **Pulse Sequence:** A standard single-pulse experiment.
- **Number of Scans:** 16 to 64 scans are typically sufficient.
- **Relaxation Delay:** 1-5 seconds between scans.
- **Spectral Width:** A range of 0-10 ppm is appropriate.
- **Referencing:** The residual solvent peak of CDCl_3 (δ 7.26 ppm) is used as a reference.

3.1.3. ^{13}C NMR Acquisition A carbon-13 NMR spectrum is acquired on the same spectrometer. Key parameters include:

- **Pulse Sequence:** A standard proton-decoupled pulse sequence.
- **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- **Relaxation Delay:** A delay of 2-5 seconds is used.
- **Spectral Width:** A range of 0-200 ppm is typical for organic molecules.
- **Referencing:** The solvent peak of CDCl_3 (δ 77.16 ppm) is used as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method) 1-2 mg of **methylsuccinic anhydride** is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

3.2.2. Data Acquisition The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then

recorded, typically over a range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance.

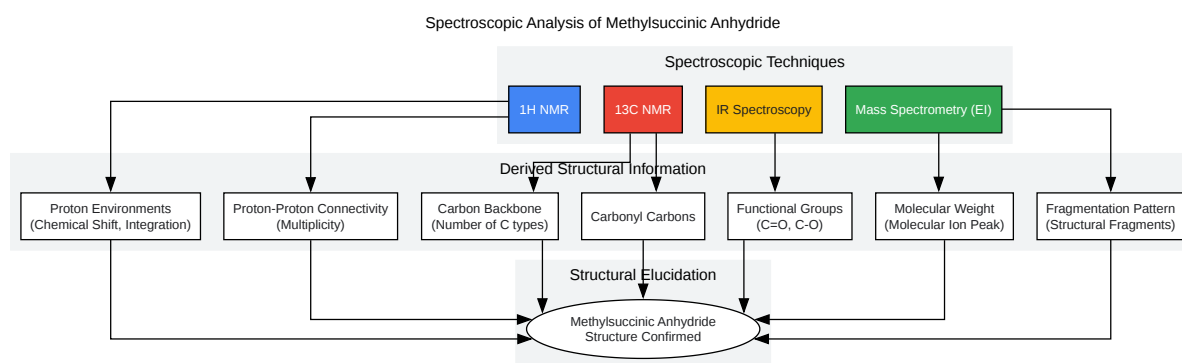
Electron Ionization Mass Spectrometry (EI-MS)

3.3.1. Sample Introduction A small amount of **methylsuccinic anhydride** is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). The sample is vaporized by heating in the ion source.

3.3.2. Ionization and Analysis The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **methylsuccinic anhydride** using the spectroscopic techniques described.



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Caption: Workflow for the structural elucidation of **methylsuccinic anhydride**.

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